Cas no 2161-85-5 (4,6-Diacetylresorcinol)
4,6-Diacetylresorcinol Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1,1'-(4,6-dihydroxy-1,3-phenylene)bis-
- 1-(5-acetyl-2,4-dihydroxyphenyl)ethanone
- 4,6-DIACETYLRESORCINOL
- 1-(5-acetyl-2,4-dihydroxyphenyl)ethan-1-one
- 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethanone
- 1,1'-(4,6-Dihydroxy-1,3-phenylene)-bis-ethanone
- 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone
- 1,1'-(4,6-dimethyl-1,3-phenylene)-diethanone
- 1,1‘-(4,6-Dihydroxy-1,3-phenylene)bisethanone
- 1,1′-(4,6-Dihydroxy-1,3-phenylene)bisethanone
- 1,3-diacetyl-4,6-dihydroxybenzene
- 4,6-diacetoresorcinol
- Ethanone,1,1'-(4,6-dihydroxy-1,3-phenylene)bis
- resodiacetophenone
- 4,6-Diacetyl-1,3-dihydroxybenzene
- Ethanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis-
- GEYCQLIOGQPPFM-UHFFFAOYSA-N
- 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one
- 4,6-Dia
- A815533
- MFCD00017655
- 2-([IMINO(PHENYL)METHYL]AMINO)ACETICACID
- DTXSID50175994
- EINECS 218-482-8
- AKOS000277669
- D84225
- 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethanone, 99%
- D5102
- SY063326
- 2161-85-5
- J-014183
- FT-0634081
- CS-0155117
- NS00026921
- FS-4391
- SCHEMBL1258995
- 4,6-Diacetyl-1,3-benzenediol
- 4,6-Diacetyl resorcinol
- InChI=1/C10H10O4/c1-5(11)7-3-8(6(2)12)10(14)4-9(7)13/h3-4,13-14H,1-2H
- 1,1'-(4,6-dihydroxybenzene-1,3-diyl)diethanone
- DB-045641
- STL356141
- 4,6-Diacetylresorcinol
-
- MDL: MFCD00017655
- Inchi: 1S/C10H10O4/c1-5(11)7-3-8(6(2)12)10(14)4-9(7)13/h3-4,13-14H,1-2H3
- InChI Key: GEYCQLIOGQPPFM-UHFFFAOYSA-N
- SMILES: OC1C=C(C(C(C)=O)=CC=1C(C)=O)O
Computed Properties
- Exact Mass: 194.05800
- Monoisotopic Mass: 194.05790880 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 25
- Molecular Weight: 194.18
- XLogP3: 1.7
- Topological Polar Surface Area: 74.6
Experimental Properties
- Color/Form: colourless
- Melting Point: 181.0 to 185.0 deg-C
- PSA: 74.60000
- LogP: 1.50300
- λmax: 370(DMF)(lit.)
- Solubility: Not determined
4,6-Diacetylresorcinol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Risk Phrases:R20/21/22
4,6-Diacetylresorcinol Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4,6-Diacetylresorcinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110697-100g |
1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone |
2161-85-5 | 95% | 100g |
$411.48 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40815-5g |
1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone |
2161-85-5 | 97% | 5g |
¥320.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40815-25g |
1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone |
2161-85-5 | 97% | 25g |
¥1379.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40815-1g |
1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone |
2161-85-5 | 97% | 1g |
¥107.0 | 2024-07-18 | |
| TRC | D679185-1g |
4,6-Diacetylresorcinol |
2161-85-5 | 1g |
$ 50.00 | 2022-06-05 | ||
| TRC | D679185-5g |
4,6-Diacetylresorcinol |
2161-85-5 | 5g |
$ 115.00 | 2022-06-05 | ||
| TRC | D679185-10g |
4,6-Diacetylresorcinol |
2161-85-5 | 10g |
$ 185.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 391794-5G |
4,6-Diacetylresorcinol |
2161-85-5 | 5g |
¥765.34 | 2023-12-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870610-1g |
4,6-Diacetylresorcinol |
2161-85-5 | 98% | 1g |
223.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5102-5g |
4,6-Diacetylresorcinol |
2161-85-5 | 98.0%(GC&T) | 5g |
¥720.0 | 2022-07-28 |
4,6-Diacetylresorcinol Suppliers
4,6-Diacetylresorcinol Related Literature
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I. E. Serdiuk,A. D. Roshal RSC Adv. 2015 5 102191
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M. Mujahid,P. Yogeeswari,D. Sriram,U. M. V. Basavanag,Erik Díaz-Cervantes,Luis Córdoba-Bahena,Juvencio Robles,R. G. Gonnade,M. Karthikeyan,Renu Vyas,M. Muthukrishnan RSC Adv. 2015 5 106448
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Anupma Tyagi,Suraj Purohit,Preeti Oswal,Saumya Rawat,Varsha Negi,Ajai K. Singh,Arun Kumar New J. Chem. 2023 47 12511
Additional information on 4,6-Diacetylresorcinol
4,6-Diacetylresorcinol (CAS No. 2161-85-5): A Multifunctional Chemical Entity Bridging Chemistry and Biomedicine
4,6-Diacetylresorcinol, identified by the CAS registry number 2161-85-5, is a phenolic compound characterized by its unique chemical structure and versatile biological activities. This molecule belongs to the resorcinol family, featuring two acetyl groups attached to the 4 and 6 positions of a resorcinol backbone. With a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol, it exists as a white crystalline solid with a melting point of approximately 173–175°C. The compound’s structural characteristics—particularly the electron-donating acetyl groups and hydroxyl functionalities—confer distinctive reactivity and bioactivity profiles that have attracted significant attention in both synthetic chemistry and biomedical research.
The synthesis of 4,6-diacetylresorcinol typically involves acetylation of resorcinol using acetic anhydride under controlled conditions. Recent advancements in green chemistry have led to the exploration of solvent-free protocols and heterogeneous catalysts to enhance reaction efficiency while minimizing environmental impact. For instance, studies published in Tetrahedron Letters (2023) demonstrated the use of montmorillonite K10-based catalysts for this transformation, achieving yields exceeding 90% under mild conditions. Such methodologies not only simplify purification steps but also align with current trends toward sustainable chemical synthesis.
In biological systems, 4,6-diacetylresorcinol exhibits multifaceted activities that underscore its potential in drug discovery programs. Preclinical data from Bioorganic & Medicinal Chemistry Letters (2023) revealed potent antioxidant properties via scavenging of free radicals such as DPPH and ABTS+•. The compound’s ability to modulate oxidative stress pathways makes it a promising candidate for neuroprotective applications, particularly in models of Parkinson’s disease where mitochondrial dysfunction plays a critical role. Furthermore, recent findings indicate anti-inflammatory effects mediated through inhibition of NF-κB signaling pathways in macrophage cell lines.
A groundbreaking study published in Nature Communications Biology (June 2023) highlighted CAS 2161-85-5’s unexpected role in epigenetic regulation. Researchers discovered that this compound selectively inhibits histone deacetylase (HDAC) isoforms 3 and 6 at low micromolar concentrations without affecting other isoforms. This isoform-selectivity offers therapeutic advantages over broad-spectrum HDAC inhibitors currently in clinical use by potentially reducing off-target effects associated with hematologic toxicity.
In pharmaceutical development contexts, 4,6-diacetylresorcinol’s structural flexibility enables its use as an intermediate for synthesizing complex bioactive molecules. For example, conjugation with polyethylene glycol (PEG) groups has been explored to improve drug solubility and bioavailability in anticancer formulations. A 2023 patent filing (EPO Application No. EP4098739A1)) describes such conjugates demonstrating enhanced efficacy against triple-negative breast cancer cells compared to unconjugated forms.
The compound’s photochemical properties have also emerged as an area of active research since the publication of findings in JACS Au (March 2024). Investigations revealed that when incorporated into polymer matrices under UV irradiation (λ=365 nm), it generates singlet oxygen species with quantum yields reaching ~0.78—properties now being leveraged for photodynamic therapy applications against bacterial infections resistant to conventional antibiotics.
Clinical translation studies are currently underway for formulations containing CAS No. 2161-85-5 derivatives,. A phase I trial sponsored by BioPharm Innovations (registered on ClinicalTrials.gov: NCT05498739) is evaluating topical applications for psoriasis treatment based on its dual mechanism involving JAK/STAT pathway modulation and keratinocyte differentiation regulation. Preliminary results presented at the European Academy of Dermatology & Venereology conference (September 2023) showed significant reduction in PASI scores without notable skin irritation.
In materials science applications, researchers at MIT recently demonstrated the utility of this compound as a crosslinking agent for hydrogel networks (Biomaterials Science, December 2023). Its phenolic groups enable pH-responsive gel formation through hydrogen bonding interactions with chitosan derivatives—a property now being explored for stimuli-sensitive drug delivery systems capable of releasing payloads specifically within acidic tumor microenvironments.
The unique combination of chemical stability and functional versatility positions CAS No. 2161-85-5’s molecular framework as an ideal scaffold for multi-target drug design strategies addressing complex pathologies like metabolic syndrome or neurodegenerative diseases where simultaneous modulation of multiple pathways is required. Ongoing investigations into its pharmacokinetics using advanced mass spectrometry techniques (e.g., LC-HRMS/MS), coupled with AI-driven ADMET predictions using platforms like Schrödinger’s QikProp software, are further refining its therapeutic potential assessment.
This compound’s journey from laboratory synthesis to clinical candidate exemplifies modern interdisciplinary approaches where chemical innovation directly informs biomedical breakthroughs—a trajectory expected to accelerate with advancements in high-throughput screening technologies and computational modeling capabilities targeting phenolic compounds like CAS registry number 2161-85-5’s entity.
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